2',3',5'-Tri-O-benzoyl-5-iodouridine

DNA Repair Enzyme Inhibition Tyrosyl-DNA Phosphodiesterase 1 (Tdp1)

2',3',5'-Tri-O-benzoyl-5-iodouridine (CAS 2880-91-3) is a potent and selective tyrosyl-DNA phosphodiesterase 1 (Tdp1) inhibitor (IC50 = 0.6 μM). The tri-O-benzoyl protection is functionally essential—unprotected 5-iodouridine and other 5-halogenated uridines fail to inhibit Tdp1 (IC50 > 50 μM), making substitution scientifically invalid for Tdp1-targeted studies. This lipophilic nucleoside enhances topotecan cytotoxicity in HeLa cells at 10 μM and serves as a versatile building block for Sonogashira cross-coupling reactions. Ideal as a benchmark in SAR campaigns, positive control in Tdp1 screening, and probe for DNA repair pathway research. Available in research-grade purity for in vitro applications only.

Molecular Formula C30H23IN2O9
Molecular Weight 682.4 g/mol
Cat. No. B12103037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3',5'-Tri-O-benzoyl-5-iodouridine
Molecular FormulaC30H23IN2O9
Molecular Weight682.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)I)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C30H23IN2O9/c31-21-16-33(30(38)32-25(21)34)26-24(42-29(37)20-14-8-3-9-15-20)23(41-28(36)19-12-6-2-7-13-19)22(40-26)17-39-27(35)18-10-4-1-5-11-18/h1-16,22-24,26H,17H2,(H,32,34,38)
InChIKeyWMICXMSIWHLUII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3',5'-Tri-O-benzoyl-5-iodouridine: A Lipophilic Pyrimidine Nucleoside for Tdp1-Targeted DNA Repair Inhibition


2',3',5'-Tri-O-benzoyl-5-iodouridine (CAS 2880-91-3) is a chemically modified pyrimidine nucleoside analog featuring a 5-iodouracil base fully protected with benzoyl groups at the 2', 3', and 5' hydroxyl positions of its ribose sugar [1]. This extensive lipophilic derivatization fundamentally alters its physicochemical properties and biological activity profile compared to the parent nucleoside, 5-iodouridine . While the base 5-iodouridine is recognized for its potential as an antiviral and anticancer agent, the tri-O-benzoyl derivative is primarily distinguished by its potent and selective inhibition of the DNA repair enzyme tyrosyl-DNA phosphodiesterase 1 (Tdp1) [1].

Why 2',3',5'-Tri-O-benzoyl-5-iodouridine Cannot Be Substituted with 5-Iodouridine or Other Unprotected Analogs


Procurement substitution with the simpler 5-iodouridine or other 5-halogenated uridines (e.g., 5-fluoro, 5-bromo, 5-chloro) is scientifically invalid for specific research applications. The tri-O-benzoyl protection is not a passive moiety; it confers a high degree of lipophilicity that is essential for certain biological interactions and enzyme inhibition profiles [1]. As demonstrated in direct comparative studies, the unprotected nucleosides fail to inhibit Tdp1, while the tri-O-benzoyl derivative is a potent inhibitor [1]. This functional divergence means the unprotected and protected compounds are not interchangeable in assays targeting lipophilicity-dependent mechanisms, particularly DNA repair enzyme inhibition.

Quantitative Differentiation of 2',3',5'-Tri-O-benzoyl-5-iodouridine: A Guide for Scientific Selection


Tri-O-Benzoylation is Essential for Potent Tdp1 Inhibition: Direct Comparison with 5-Iodouridine and Other 5-Halogenated Uridines

In a direct head-to-head comparison, 2',3',5'-Tri-O-benzoyl-5-iodouridine demonstrated potent inhibition of human recombinant Tdp1 with an IC50 of 0.6 μM [1]. In stark contrast, the non-benzoylated parent nucleoside, 5-iodouridine, as well as other 5-halogenated uridines including 5-fluorouridine, 5-chlorouridine, and 5-bromouridine, exhibited no significant inhibition of Tdp1 up to a concentration of 50 μM (IC50 > 50 μM) [1]. This represents a greater than 83-fold difference in potency.

DNA Repair Enzyme Inhibition Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) Chemosensitization

Tdp1 Inhibition by 2',3',5'-Tri-O-benzoyl-5-iodouridine Enhances Cytotoxicity of Topotecan in Cervical Cancer Cells

In a cell-based model, 2',3',5'-Tri-O-benzoyl-5-iodouridine at a non-toxic concentration of 10 μM was shown to synergistically enhance the cytotoxic effect of the topoisomerase I inhibitor topotecan on HeLa cervical cancer cells [1]. While the exact quantification of the synergy was not provided in the primary text, the observed effect establishes a functional consequence of Tdp1 inhibition in a cancer-relevant cell line. The study found that other benzoylated nucleosides also exhibited this effect, but this specific derivative was among those with the most potent Tdp1 inhibitory activity [1].

Cancer Chemotherapy Drug Synergy Topotecan DNA Damage

Lipophilicity and Physicochemical Property Distinction from Unprotected Nucleosides

The presence of three benzoyl groups fundamentally alters the physicochemical properties of the nucleoside core. 2',3',5'-Tri-O-benzoyl-5-iodouridine has a molecular weight of 682.42 g/mol, more than double that of unprotected 5-iodouridine (MW = 370.10 g/mol) [1][2]. Its calculated partition coefficient (ClogP) is approximately 4.45, indicating high lipophilicity [2]. In contrast, the unprotected 5-iodouridine is highly water-soluble with a predicted LogP of approximately -1.1 [2].

Lipophilicity Physicochemical Properties Membrane Permeability Drug Design

Role as a Key Protected Intermediate for Advanced Nucleoside Derivative Synthesis

2',3',5'-Tri-O-benzoyl-5-iodouridine serves as a crucial, protected synthetic intermediate. Its 5-iodo group is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which is used to introduce C5-alkynyl modifications [1]. This specific protected form allows for selective modification of the base while the sugar hydroxyls remain blocked, preventing unwanted side reactions. For example, it has been used as the starting material to synthesize novel C5-(1,3-diyne)-uridine phosphoramidate prodrugs [1]. This contrasts with unprotected 5-iodouridine, where the reactive hydroxyls would interfere with many transition metal-catalyzed coupling procedures.

Organic Synthesis Sonogashira Coupling Prodrug Design Antiviral Agents

High-Impact Research Applications for 2',3',5'-Tri-O-benzoyl-5-iodouridine


Investigating Tdp1 as a Therapeutic Target in Cancer Chemosensitization

Use 2',3',5'-Tri-O-benzoyl-5-iodouridine as a potent and selective tool compound to probe the role of tyrosyl-DNA phosphodiesterase 1 (Tdp1) in DNA repair pathways. Based on its sub-micromolar IC50 against Tdp1 (0.6 μM) and the demonstrated ability to enhance topotecan cytotoxicity in HeLa cells at 10 μM, this compound is ideal for in vitro studies exploring combination therapies with topoisomerase I inhibitors (e.g., topotecan, irinotecan) or other DNA-damaging agents [1]. Its distinct lipophilic character, derived from tri-O-benzoylation, makes it a unique probe for studying the interaction of hydrophobic nucleoside analogs with this DNA repair enzyme.

Structure-Activity Relationship (SAR) Studies of Lipophilic Nucleoside Analogs

Employ this compound as a benchmark in SAR campaigns aimed at understanding the impact of sugar hydroxyl protection on biological activity. Its potent Tdp1 inhibition (IC50 = 0.6 μM) starkly contrasts with the inactivity of the unprotected 5-iodouridine and other 5-halogenated uridines (IC50 > 50 μM), providing a clear functional readout for the necessity of the benzoyl groups [1]. It can serve as a positive control when screening libraries of nucleoside derivatives for Tdp1 inhibition or other activities that require a high degree of lipophilicity.

Synthesis of Novel C5-Modified Uridine Probes and Prodrugs

Leverage 2',3',5'-Tri-O-benzoyl-5-iodouridine as a key, versatile building block in medicinal chemistry workflows. The compound's protected hydroxyls and reactive 5-iodo group make it a prime substrate for palladium-catalyzed cross-coupling reactions like the Sonogashira reaction, enabling the efficient installation of diverse functional groups at the C5 position of the uracil ring [1]. This approach is invaluable for creating libraries of novel uridine analogs, including fluorescent probes or phosphoramidate prodrugs, without the need for tedious and low-yielding protection/deprotection sequences on the nucleoside core [1].

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